Z-Stereochemical Configuration vs. E-Isomer Acid Chloride Analog: Impact on Synthetic Utility
Compound 91405-41-3 is unequivocally configured as the Z-isomer at the chloroacrylaldehyde double bond (InChI Key: DRBVXRZJVCWQMN-WQLSENKSSA-N, stereochemical descriptor /b12-8-), in contrast to (2E)-3-(4-tert-butylphenyl)acryloyl chloride (CAS 176690-89-4), which is the E-isomer and carries an acid chloride rather than an aldehyde functional group . The Z-configuration places the chlorine atom and the aldehyde group on the same side of the double bond, creating a distinct spatial orientation of reactive sites that affects cyclization regiochemistry and nucleophilic attack trajectories in a manner not achievable with the E-acid chloride analog. Both compounds share the identical molecular formula C₁₃H₁₅ClO and molecular weight of 222.71 g/mol, yet their reactivity profiles diverge fundamentally: the aldehyde of 91405-41-3 enables imine formation, aldol condensations, and reductive aminations, while the acid chloride of 176690-89-4 is restricted to acylation and esterification pathways .
| Evidence Dimension | Stereochemical configuration and functional group identity at the C1 position |
|---|---|
| Target Compound Data | Z-isomer; aldehyde (-CHO); InChI Key DRBVXRZJVCWQMN-WQLSENKSSA-N; MW 222.71 g/mol; MDL MFCD16312654 |
| Comparator Or Baseline | (2E)-3-(4-tert-butylphenyl)acryloyl chloride (CAS 176690-89-4); E-isomer; acid chloride (-COCl); MW 222.71 g/mol; C13H15ClO |
| Quantified Difference | Identical molecular weight (222.71 g/mol) and formula (C13H15ClO); divergent functional group identity (aldehyde vs. acid chloride) and C=C bond stereochemistry (Z vs. E); no direct comparative reactivity data available in published literature |
| Conditions | Structural comparison based on vendor certificate data and InChI stereochemical analysis; no head-to-head experimental comparison identified |
Why This Matters
For procurement decisions in synthetic route design, the Z-aldehyde form provides orthogonal reactivity (condensation, imine chemistry) unavailable from the E-acid chloride analog, preventing selection errors where identical molecular formula could imply interchangeability.
